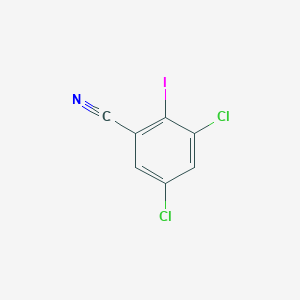
3,5-Dichloro-2-iodobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-2-iodobenzonitrile is an organic compound with the molecular formula C7H2Cl2IN. It is a derivative of benzonitrile, where the benzene ring is substituted with two chlorine atoms at the 3rd and 5th positions and an iodine atom at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-iodobenzonitrile typically involves the halogenation of benzonitrile derivatives. One common method includes the iodination of 3,5-dichlorobenzonitrile using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-iodobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Coupling Reactions: Palladium acetate and arylboronic acids in an aqueous medium are commonly used.
Major Products
Substitution Reactions: Products include azido or thiocyanato derivatives.
Coupling Reactions: Biaryl compounds are the major products.
Scientific Research Applications
3,5-Dichloro-2-iodobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the development of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-iodobenzonitrile involves its interaction with specific molecular targets. The compound can undergo substitution reactions, where the iodine atom is replaced by other functional groups, leading to the formation of new compounds with different biological activities. The pathways involved in these reactions are typically catalyzed by transition metals such as palladium .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorobenzonitrile: Similar structure but lacks the iodine atom.
2-Iodobenzonitrile: Contains an iodine atom but lacks the chlorine substituents.
3,5-Dichloro-2-fluorobenzonitrile: Similar structure with a fluorine atom instead of iodine
Uniqueness
3,5-Dichloro-2-iodobenzonitrile is unique due to the presence of both chlorine and iodine substituents on the benzene ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
1160574-41-3 |
|---|---|
Molecular Formula |
C7H2Cl2IN |
Molecular Weight |
297.90 g/mol |
IUPAC Name |
3,5-dichloro-2-iodobenzonitrile |
InChI |
InChI=1S/C7H2Cl2IN/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H |
InChI Key |
KJGFZBLKRSRUCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)I)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


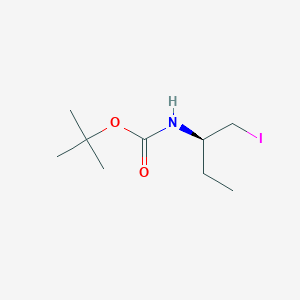
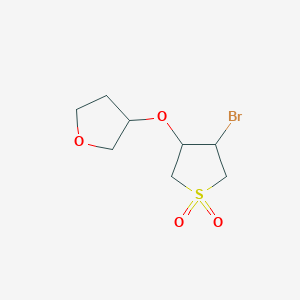

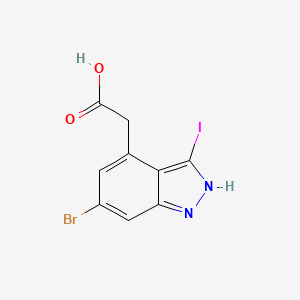
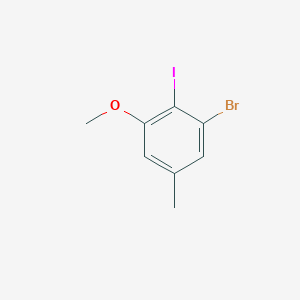
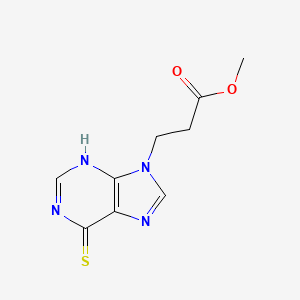
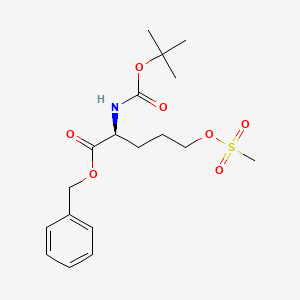
![2-Cyano-3-[1-(2-cyanoethyl)-3-[3-(difluoromethoxy)phenyl]-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B13085078.png)
![4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-4-ylpyrimidin-4-yl]benzenesulfonamide](/img/structure/B13085080.png)
![methyl 3-methoxy-3-[[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]amino]propanoate](/img/structure/B13085083.png)
![Racemic-(7R,8AS)-tert-butyl 7-(aminomethyl)hexahydropyrrolo[1,2-A]pyrazine-2(1H)-carboxylate](/img/structure/B13085094.png)


![2,9-Dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indol-2-ium iodide](/img/structure/B13085116.png)
